molecular formula C6H3FI2 B569420 1-Fluoro-3,5-diiodobenzene CAS No. 123629-53-8

1-Fluoro-3,5-diiodobenzene

Cat. No.: B569420
CAS No.: 123629-53-8
M. Wt: 347.897
InChI Key: GFZSQOZKFAENLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3,5-diiodobenzene (CAS 123629-53-8) is a halogenated aromatic compound with the molecular formula C 6 H 3 FI 2 and an average molecular weight of 347.90 g/mol [ ]. This compound serves as a versatile and valuable building block in organic synthesis , particularly in metal-catalyzed cross-coupling reactions. The presence of two iodine atoms and one fluorine atom on the benzene ring provides distinct and complementary reactivity, allowing researchers to perform sequential functionalization with high regioselectivity. While specific documented applications for this compound are limited in the available literature, its structure suggests it is primarily used as a key synthetic intermediate in pharmaceutical research and development . The iodine atoms can undergo reactions such as Suzuki, Stille, or Ullmann couplings to introduce new carbon-carbon bonds, while the fluorine atom can serve as a leaving group in nucleophilic aromatic substitution or be used to modulate the electronic properties of the final molecule. This makes it a useful precursor for creating complex, multi-substituted benzene derivatives that are core structures in many active compounds [ ]. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSQOZKFAENLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697870
Record name 1-Fluoro-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123629-53-8
Record name 1-Fluoro-3,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 1 Fluoro 3,5 Diiodobenzene

Halogen-Metal Exchange Reactions and Formation of Organometallic Intermediates

Halogen-metal exchange is a fundamental process for converting aryl halides into reactive organometallic intermediates, which can then be treated with various electrophiles. In polyhalogenated aromatic compounds, the regioselectivity of this exchange is a critical factor. For 1-fluoro-3,5-diiodobenzene, the significant difference in reactivity between the C-I and C-F bonds allows for highly selective exchange at the iodo-substituted positions.

The reaction typically involves treating the diiodo-compound with an organometallic reagent, such as a Grignard reagent or an organolithium species, at low temperatures. Isopropylmagnesium chloride (iPrMgCl) is particularly effective for this transformation. lookchem.com The exchange preferentially occurs at one of the C-I bonds, as the carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This process leads to the formation of a fluorinated diiodophenyl Grignard reagent. This intermediate is generally not isolated but used in situ for subsequent reactions. The synthesis of this compound itself can be achieved via a metal-halogen exchange reaction starting from 1,3,5-triiodobenzene, where treatment with iPrMgCl followed by an electrophilic fluorinating agent selectively replaces one iodine atom with fluorine.

Table 1: Halogen-Metal Exchange of 1,3,5-Triiodobenzene

Starting MaterialReagentsKey IntermediateProductTypical Yield
1,3,5-Triiodobenzene1) iPrMgCl in THF, -78°C 2) Electrophilic Fluorinating Agent (e.g., N-fluorobenzenesulfonimide)3,5-Diiodophenylmagnesium chlorideThis compound68-71% publish.csiro.au

Nucleophilic Aromatic Substitution (SNAr) Pathways of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. The reaction proceeds through a distinct mechanism involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. colby.eduscribd.com In this compound, both the fluorine and iodine atoms act as electron-withdrawing substituents through their inductive effect (-I effect).

The generally accepted mechanism for SNAr reactions of activated aryl halides is a two-step, addition-elimination process. scribd.comlibretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgreading.ac.uk This step is typically the rate-determining step of the reaction. The aromaticity of the ring is temporarily broken, and the carbon at the site of attack becomes sp³ hybridized.

Elimination Step: The leaving group departs, and the aromatic system is restored, yielding the final substitution product.

For this compound, the attack of a nucleophile leads to a Meisenheimer-type intermediate. The negative charge of this complex is delocalized across the aromatic system and is stabilized by the inductive effects of the halogen substituents. libretexts.org While concerted SNAr (cS_NAr) mechanisms have been studied, the stepwise pathway involving a distinct Meisenheimer intermediate is the predominant model for highly activated systems like polyhalogenated benzenes. nih.gov

In an SNAr reaction, the identity of the leaving group is a crucial factor in determining the regiochemical outcome. For halogen substituents, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. scribd.com This trend is related to the strength of the carbon-halogen bond, with the weaker C-I bond being the easiest to break.

Consequently, in reactions involving this compound, the iodine atoms are far better leaving groups than the fluorine atom. A nucleophile will, therefore, selectively displace one of the iodo-substituents over the fluoro-substituent. This predictable regioselectivity allows this compound to be used for the synthesis of 3-fluoro-5-iodophenyl derivatives, where the fluorine atom remains intact on the ring to influence the properties of the final molecule.

Palladium and Copper-Catalyzed Cross-Coupling Reactions Utilizing this compound

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgacs.org this compound is an excellent substrate for these reactions because its two C-I bonds are highly reactive sites for oxidative addition to a low-valent metal catalyst, while the C-F bond is typically unreactive under these conditions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst and a base, is one of the most widely used cross-coupling reactions. acs.org The C-I bonds of this compound are ideal handles for this transformation.

A key mechanistic consideration for symmetric dihalides like this compound is the selectivity between mono- and di-substitution. Research on symmetric diiodobenzenes has revealed a strong intrinsic preference for double coupling in Suzuki-Miyaura reactions. nih.gov Even when using a significant excess of the diiodobenzene relative to the boronic acid (e.g., a 10:1 ratio), the double-coupled product is often formed in substantial, and sometimes major, yields. nih.gov This suggests that the initial mono-arylated product is often more reactive towards the second coupling than the starting diiodobenzene. Achieving selective mono-arylation can therefore be challenging and requires careful control of reaction conditions.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactivity of this compound

ReactantsTypical ConditionsExpected Major ProductExpected Minor ProductReference Finding
This compound + Arylboronic acid (2.2 equiv)Pd(PPh₃)₄ catalyst, Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene/H₂O)1-Fluoro-3,5-diarylbenzene (Double Coupling)1-Aryl-3-fluoro-5-iodobenzene (Single Coupling)High conversion to the double-coupled product is expected.
This compound (excess) + Arylboronic acid (1.0 equiv)Pd(PPh₃)₄ catalyst, Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene/H₂O)1-Fluoro-3,5-diarylbenzene (Double Coupling)1-Aryl-3-fluoro-5-iodobenzene (Single Coupling)Double coupling is still highly competitive and often significant, despite the excess dihalide. nih.gov

Heck and Sonogashira Coupling Variants with Halogenated Aromatics

The palladium-catalyzed Heck and Sonogashira coupling reactions are powerful tools for carbon-carbon bond formation, and halogenated aromatics like this compound are excellent substrates for these transformations. academie-sciences.frorganic-chemistry.org The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F. Consequently, the iodine atoms in this compound are the primary reaction sites, leaving the C-F bond intact under typical coupling conditions. nih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is particularly well-suited for iodoaromatics. mdpi.com For this compound, the two iodine substituents serve as excellent leaving groups for this reaction. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgmdpi.com Research on related polyhalogenated systems, such as 5-substituted-1,2,3-triiodobenzenes, demonstrates that these couplings occur with high regioselectivity at the most reactive and sterically accessible C-I bonds. researchgate.netrsc.org While many modern protocols are copper-free, the addition of a copper(I) co-catalyst can often accelerate the reaction, allowing for milder conditions. organic-chemistry.orgmdpi.com

Control over the extent of the reaction—achieving either mono- or di-substitution—can be managed by adjusting the reaction stoichiometry and conditions. Selective mono-alkynylation can typically be achieved by using a controlled equivalent of the terminal alkyne, while di-alkynylation to form a 1,3,5-trisubstituted benzene (B151609) derivative can be accomplished by using an excess of the alkyne and often more forcing conditions, such as higher temperatures. researchgate.net

Table 1: Examples of Sonogashira Coupling with Polyiodoaromatic Compounds This table presents data for Sonogashira reactions on analogous polyiodoaromatic systems to illustrate typical conditions and outcomes.

Aryl Iodide Alkyne Catalyst System Conditions Product Yield Reference
1,2,3-Triiodobenzene (4-(Trifluoromethyl)phenyl)acetylene Pd(PPh₃)₄, CuI Et₃N, THF, 25°C 1,2-Diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene 78% rsc.org
5-Chloro-1,2,3-triiodobenzene (4-(Trifluoromethyl)phenyl)acetylene Pd(PPh₃)₄, CuI Et₃N, THF, 25°C 5-Chloro-1,2-diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene 74% rsc.org
1,3-Diiodobenzene (B1666199) Phenylacetylene [PdCl(η³-C₃H₅)]₂ / Tetraphosphine K₂CO₃, DMF, 130°C 1-Iodo-3-(phenylethynyl)benzene 30% academie-sciences.fr
4,5-Diiodo-1,2-bis(trifluoromethanesulfonyloxy)benzene Trimethylsilylacetylene Pd(PPh₃)₄, CuI Et₃N, THF, rt 4,5-Bis((trimethylsilyl)ethynyl)-1,2-bis(trifluoromethanesulfonyloxy)benzene 95% researchgate.net

Carbon-Sulfur Cross-Coupling Methodologies with Iodoaromatics

The formation of carbon-sulfur (C-S) bonds is crucial for the synthesis of many pharmaceuticals and materials, and cross-coupling reactions provide a direct route to aryl thioethers from aryl halides. hznu.edu.cnwiley.com Iodoaromatics such as this compound are highly effective substrates for these transformations due to the high reactivity of the C-I bond.

Various catalytic systems have been developed for this purpose. Palladium-catalyzed reactions are common, for instance in the polycondensation of dihaloarenes with a hydrogen sulfide (B99878) surrogate to form poly(aryl)sulfides. wiley.com A plausible mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a sulfur nucleophile and subsequent reductive elimination to yield the aryl thioether. wiley.com

Nickel catalysis offers a potent alternative for C-S bond formation. A notable method involves the nickel-catalyzed reductive cross-coupling between organic iodides and thiosulfonates. hznu.edu.cn This approach demonstrates good functional group tolerance and excellent chemoselectivity under mild conditions. hznu.edu.cn Copper-catalyzed systems, often referred to as Chan-Lam or Ullmann-type couplings, are also widely used for thioetherification and can be effective for the reaction of aryl iodides. dokumen.pub Given the high reactivity of the two C-I bonds in this compound, these methodologies can be applied to synthesize mono- or di-thioether derivatives by controlling the stoichiometry of the sulfur reagent.

Table 2: Nickel-Catalyzed Reductive Thiolation of Aryl Iodides This table showcases the versatility of a nickel-catalyzed system for C-S bond formation with various iodoaromatics.

Aryl Iodide Thiosulfonate Catalyst System Conditions Product Yield Reference
4-Iodoanisole S-Phenyl benzenethiosulfonate NiBr₂, Ligand L1, Zn DMF, 50°C, 6h 4-Anisyl phenyl sulfide 91% hznu.edu.cn
4-Iodobenzonitrile S-Phenyl benzenethiosulfonate NiBr₂, Ligand L1, Zn DMF, 50°C, 6h 4-Cyanophenyl phenyl sulfide 96% hznu.edu.cn
Methyl 4-iodobenzoate S-Phenyl benzenethiosulfonate NiBr₂, Ligand L1, Zn DMF, 50°C, 6h Methyl 4-(phenylthio)benzoate 92% hznu.edu.cn
1,4-Diiodobenzene (B128391) S-Phenyl benzenethiosulfonate NiBr₂, Ligand L1, Zn DMF, 50°C, 12h 1,4-Bis(phenylthio)benzene 76% hznu.edu.cn

Strategies for Site-Selective Coupling in Polyhalogenated Arenes

Site-selective functionalization of polyhalogenated arenes is a formidable challenge, yet it is essential for the efficient construction of complex molecules. nih.govacs.org In a molecule like this compound, two types of halogens are present: fluorine and iodine. The vast difference in reactivity between the C-I and C-F bonds under typical palladium-catalyzed cross-coupling conditions (C-I >> C-F) provides inherent chemoselectivity, allowing for selective reactions at the iodine positions without disturbing the fluorine atom. nih.govthieme-connect.com

The primary challenge with this compound lies in controlling the reactivity between its two chemically equivalent C-I bonds to achieve selective mono-functionalization versus di-functionalization. thieme-connect.com Several strategies can be employed to control this selectivity:

Stoichiometric Control : The most straightforward approach is to carefully control the stoichiometry of the reagents. Using one equivalent or slightly less of the coupling partner (e.g., a boronic acid in a Suzuki coupling or an alkyne in a Sonogashira coupling) relative to the diiodo-substrate favors the formation of the mono-substituted product.

Reaction Conditions : Employing milder reaction conditions, such as lower temperatures or shorter reaction times, can also favor mono-substitution. Conversely, harsher conditions, including higher temperatures and an excess of the coupling partner and base, are used to drive the reaction to completion and obtain the di-substituted product. rsc.org

Catalyst and Ligand Control : The choice of catalyst and ligands can influence selectivity. Bulky ligands on the metal center can sterically hinder the second coupling event, thereby favoring mono-functionalization, although this is more effective when the reactive sites are sterically differentiated. nih.gov

For polyhalogenated arenes with non-identical halogen atoms, selectivity is governed by the relative bond strengths and the mechanism of the specific coupling reaction. nih.govthieme-connect.com However, for symmetric substrates like this compound, stoichiometric and condition-based control are the most critical factors for achieving site-selectivity between the two identical iodine positions.

Other Reactivity Aspects of Halogenated Benzene Derivatives

Oxidation and Reduction Chemistry of Polyhalogenated Aromatics

Polyhalogenated aromatics can undergo both oxidation and reduction, leading to a variety of derivatives. evitachem.com The specific outcome depends on the reagents and conditions employed.

Reduction of polyhalogenated benzenes most commonly involves hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This process is significant for both synthetic applications and the detoxification of halogenated pollutants. unive.itresearchgate.net Catalytic hydrodehalogenation is frequently performed using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel. unive.it The selectivity of halogen removal often follows the trend I > Br > Cl > F, corresponding to the C-X bond dissociation energies. Therefore, in this compound, the iodine atoms would be selectively reduced before the fluorine atom. Electrochemical methods can also be used to reduce aryl halides under mild conditions, sometimes allowing for reductive functionalization, such as the formation of boronic esters from aryl halides in the presence of pinacolborane. researchgate.net

Oxidation of the benzene ring in polyhalogenated compounds is generally difficult due to the deactivating, electron-withdrawing nature of the halogen substituents. However, under sufficiently strong oxidizing conditions, such as with potassium permanganate (B83412) or chromium trioxide, the aromatic ring can be cleaved or modified. evitachem.com More commonly, functional groups attached to the ring might be oxidized, or the entire molecule could be transformed into a different derivative under specific oxidative protocols. For instance, iodoarenes can be oxidized to hypervalent iodine compounds, which are themselves valuable reagents in organic synthesis.

Halogen "Dance" Processes in Multi-Halogenated Systems

The "halogen dance" is a fascinating isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. wiley.comresearchgate.net This process is typically induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), potassium hexamethyldisilazide (KHMDS), or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. wiley.comresearchgate.net

The mechanism proceeds through a series of deprotonation and halogen-metal exchange steps. wiley.com The strong base first deprotonates the aromatic ring at the most acidic position, creating an aryllithium (or other organometallic) intermediate. This intermediate can then induce a halogen atom from the same or another molecule to migrate, eventually leading to a thermodynamically more stable isomer after protonation. wiley.com

While a specific halogen dance reaction for this compound is not prominently documented, the principles apply to multi-halogenated systems. The reaction is well-known for bromo- and iodoarenes and heterocycles. wiley.comresearchgate.net For example, 1,2,4-tribromobenzene (B129733) has been shown to isomerize to the more stable 1,3,5-tribromobenzene (B165230) under halogen dance conditions. wiley.com In systems capable of forming benzynes, the halogen dance can sometimes occur as a competing side reaction. jst.go.jp The presence of multiple iodine atoms on this compound makes it a potential candidate for such a rearrangement, which could theoretically lead to isomers like 1-fluoro-2,4-diiodobenzene (B13871972) if the right conditions were applied.

Intermolecular Interactions and Supramolecular Assemblies Involving 1 Fluoro 3,5 Diiodobenzene

Fundamental Principles of Halogen Bonding (XB) in Fluorodiiodobenzenes

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com In fluorodiiodobenzenes, these interactions are particularly noteworthy due to the interplay of the substituents on the aromatic ring.

The introduction of electron-withdrawing groups, such as fluorine, onto an aromatic ring has a pronounced effect on the strength of halogen bonds. oup.comnih.gov This is because fluorine's high electronegativity draws electron density from the ring and, consequently, from the attached iodine atoms. This withdrawal of electron density intensifies the positive electrostatic potential of the σ-hole on the iodine atoms, thereby strengthening their interaction with Lewis bases. researchgate.netacs.org Theoretical and experimental studies have consistently shown that fluorination of iodobenzene (B50100) derivatives leads to stronger halogen bonds. researchgate.netacs.org For instance, the interaction energy of halogen-bonded complexes can be significantly increased, in some cases by up to 100%, upon aromatic fluorine substitution. researchgate.net This principle is a cornerstone of designing robust halogen-bonded systems, as the strength of the interaction can be systematically tuned by altering the degree and position of fluorine substitution. researchgate.net

The strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.orgacs.org By incorporating highly electronegative fluorine atoms, the already strong halogen-bonding capability of iodine is further amplified. oup.comsmu.edu This makes fluorinated diiodobenzenes, such as 1-fluoro-3,5-diiodobenzene, powerful building blocks in crystal engineering.

The concept of the σ-hole is central to understanding halogen bonding. It refers to a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite the covalent bond. acs.orgnih.gov This localized region of positive potential arises from the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov The magnitude of this positive potential, and thus the strength of the ensuing halogen bond, is directly influenced by the electron-withdrawing power of the groups attached to the halogen-bearing molecule. acs.org

The σ-hole on the iodine atoms of this compound can interact with a wide array of Lewis bases, which act as halogen bond acceptors. These include:

Nitrogen-containing compounds: Pyridines, pyrazines, and amines are common and effective halogen bond acceptors due to the lone pair of electrons on the nitrogen atom. oup.comresearchgate.net

Oxygen-containing compounds: Carbonyls, ethers, and N-oxides can also serve as Lewis bases, with the oxygen atom's lone pair interacting with the σ-hole. oup.comresearchgate.net

Anions: Anions such as halides (e.g., Cl⁻) are particularly strong halogen bond acceptors due to their negative charge, which enhances their Lewis basicity. oup.comiucr.org

π-systems: The electron-rich regions of aromatic rings and alkynes can also act as weak Lewis bases, leading to C–I···π interactions. oup.comacs.org

The geometry of the halogen bond is highly directional, with the R–I···L angle (where R is the aromatic ring and L is the Lewis base) typically being close to 180°. acs.org This directionality is a key feature that allows for the predictable assembly of molecules in the solid state.

Crystal Engineering and Co-crystallization Strategies for Designed Assemblies

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. iiserpune.ac.in this compound, with its strong and directional halogen bonding capabilities, is a valuable tool in this field. Co-crystallization, the process of forming a crystalline solid containing two or more different molecular components in a stoichiometric ratio, is a primary strategy for utilizing this molecule to build complex supramolecular structures. nih.gov

By carefully selecting co-formers (halogen bond acceptors) with different functionalities and geometries, a variety of supramolecular architectures can be constructed. The ditopic nature of this compound (having two iodine atoms) allows for the formation of extended networks.

Discrete Assemblies: When this compound is co-crystallized with monotopic Lewis bases (molecules with a single acceptor site), discrete assemblies such as trimers (a central diiodobenzene molecule bonded to two Lewis bases) are often formed. oup.com

1D Chains: The use of ditopic Lewis bases, such as 4,4'-bipyridine, which have two acceptor sites oriented in a linear fashion, can lead to the formation of one-dimensional (1D) infinite chains. oup.comrsc.org In these structures, the diiodobenzene and the bipyridine molecules alternate in a head-to-tail arrangement.

2D/3D Networks: More complex, multi-topic Lewis bases or the interplay of halogen bonding with other non-covalent interactions can give rise to two-dimensional (2D) sheets or even three-dimensional (3D) networks. oup.com The specific geometry and connectivity of the resulting architecture are dictated by the symmetry and directionality of the interacting molecules.

The ability to form these diverse architectures makes this compound and similar compounds highly valuable in the construction of materials with tailored properties. researchgate.net

A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. iiserpune.ac.in The identification and utilization of reliable synthons are fundamental to the predictive power of crystal engineering. In the context of this compound, the C–I···N halogen bond is a particularly robust and well-characterized supramolecular synthon. researchgate.net

The predictability of this synthon allows for a retrosynthetic approach to crystal design, where a target architecture is envisioned and then assembled from appropriate molecular building blocks. For example, knowing that this compound readily forms linear chains with ditopic pyridines allows for the deliberate synthesis of 1D materials. The reliability of these synthons has been demonstrated in numerous crystal structures, making them a cornerstone of halogen-bond-based crystal engineering. iiserpune.ac.inrsc.org

Synergistic and Competitive Non-Covalent Interactions in Multi-Component Systems

In real crystal structures, multiple non-covalent interactions often coexist and can either cooperate (synergy) or compete with one another. Understanding this interplay is crucial for predicting and controlling the final supramolecular assembly. Besides halogen bonding, other interactions such as hydrogen bonding, π-π stacking, and C–H···F interactions can play significant roles in the crystal packing of systems containing this compound. nih.govmdpi.com

For example, in a co-crystal containing a molecule with both a halogen bond acceptor site and a hydrogen bond donor/acceptor site, there can be competition. mdpi.com The outcome of this competition depends on the relative strengths of the potential interactions. In some cases, a strong hydrogen bond may form at the expense of a weaker halogen bond, or vice versa. mdpi.com In other instances, these interactions can be synergistic, working together to stabilize a particular arrangement. For instance, a 1D chain formed by halogen bonds might be further organized into a 2D or 3D structure by weaker π-π stacking or hydrogen bonding interactions between the chains. researchgate.net The final crystal structure is a result of the delicate balance of all these forces, and predicting the outcome requires a hierarchical understanding of non-covalent interaction strengths and geometries. rsc.orgmdpi.com

Interactive Data Tables

Table 1: Halogen Bond Donors and Acceptors in Supramolecular Assemblies

Halogen Bond DonorHalogen Bond AcceptorResulting InteractionSupramolecular Architecture
This compoundPyridineC–I···NDiscrete Trimer
This compound4,4'-BipyridineC–I···N1D Chain
This compoundChloride Anion (Cl⁻)C–I···Cl⁻Network
This compoundBenzene (B151609)C–I···πWeak Complex
1,4-Diiodotetrafluorobenzene (B1199613)PyrazineC–I···N1D Chain
1,3,5-Trifluoro-2,4,6-triiodobenzenePyridine DerivativesC–I···NDiscrete or Network

Based on the available search results, there is insufficient specific information on the chemical compound "this compound" to generate a thorough and scientifically accurate article that strictly adheres to the provided, detailed outline.

The scientific literature and data retrieved focus predominantly on related, more heavily studied halogen-bond donors such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), 1,3-diiodotetrafluorobenzene, and 1,3,5-trifluoro-2,4,6-triiodobenzene. While these compounds are structurally similar and their behavior provides a general context for halogen bonding, π-π interactions, and the construction of functional materials, a detailed discussion of these analogues would violate the explicit instruction to focus solely on this compound.

Specifically, no research findings, crystallographic data, or photophysical properties could be found for this compound pertaining to:

The interplay of halogen and hydrogen bonds in its specific co-crystals.

The specific contribution of π-π interactions to its solid-state packing.

Its use in the construction of supramolecular mesogens or liquid crystals.

Its involvement in aggregation-induced emission (AIE) phenomena in co-crystals.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request, the article cannot be generated at this time. Fulfilling the request would require speculating or misattributing findings from other compounds, which would not be appropriate.

Computational and Theoretical Investigations of 1 Fluoro 3,5 Diiodobenzene

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, providing insights into the electronic structure and properties of molecules. It is particularly useful for studying halogenated benzenes, where electron distribution is key to understanding their reactivity and interactions. umich.eduresearchgate.net

Gauge-Including Projector-Augmented Wave (GIPAW DFT) Calculations for Spectroscopic Correlation

The GIPAW method is a DFT-based approach used to calculate NMR parameters in periodic systems, such as molecular crystals. It has been successfully applied to various halogenated compounds to correlate calculated chemical shifts with experimental solid-state NMR data, providing valuable structural information. mdpi.com This technique is instrumental in understanding the effects of intermolecular interactions, like halogen bonding, on the NMR signatures of the involved nuclei. mdpi.com

Despite its utility, there are no specific GIPAW DFT studies in the surveyed literature that report on the spectroscopic correlations for 1-fluoro-3,5-diiodobenzene.

Analysis of Charge Transfer Components in Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. The nature of this bond involves a degree of charge transfer from a Lewis base to the halogen bond donor. Computational methods, including DFT and various energy decomposition analyses, are employed to quantify this charge transfer component, which is crucial for understanding the strength and nature of the interaction. umich.eduresearchgate.net

No specific studies quantifying the charge transfer components in halogen-bonded complexes of this compound have been identified.

Computational Evaluation of Interaction Energies and Geometries in Non-Covalent Complexes

DFT calculations are widely used to determine the interaction energies and optimized geometries of non-covalent complexes, including those formed through halogen bonding. researchgate.netnih.gov These calculations help in understanding the stability and structural preferences of supramolecular assemblies. For related diiodobenzene derivatives, interaction energies with various Lewis bases have been computed, providing a scale for the strength of these interactions. researchgate.netnih.gov

However, specific data tables detailing the interaction energies and geometries for non-covalent complexes involving this compound are not available in the reviewed literature.

Quantum Theory of Atoms In Molecules (QTAIM) Analysis of Bonding and Interactions

QTAIM is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. umich.edunih.gov By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can differentiate between covalent bonds and various types of non-covalent interactions, including halogen bonds. nih.gov

While QTAIM has been applied to numerous halogen-bonded systems to provide detailed insights into the nature of the interactions, a specific QTAIM analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Surface Calculations for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule. For halogenated compounds, the MEP surface is crucial for identifying the "sigma-hole," a region of positive electrostatic potential on the halogen atom that is responsible for halogen bonding. nih.govresearchgate.net The magnitude of the positive potential at the sigma-hole often correlates with the strength of the halogen bond. nih.gov

Although the principles of MEP analysis are well-established for predicting the reactivity of halogenated benzenes, specific MEP surface calculations and associated data for this compound are not present in the surveyed literature.

Natural Localized Molecular Orbital (NLMO) Analysis for Electronic Contributions

NLMO analysis is a method used to gain a deeper understanding of the electronic contributions to bonding and intermolecular interactions by partitioning the molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. This analysis can elucidate the specific orbital interactions that contribute to phenomena such as charge transfer in halogen bonding. aip.org

There are no published studies that provide an NLMO analysis of the electronic contributions to bonding or interactions for this compound.

Theoretical Insights into Structure-Reactivity Relationships and Regioselectivity

General principles of physical organic chemistry suggest that the electronic properties of the substituents would govern its reactivity. The fluorine atom is a strongly electronegative, inductively withdrawing group, yet it is also a weak π-donating group due to its lone pairs. The iodine atoms are less electronegative than fluorine but are highly polarizable and can participate in halogen bonding. The interplay of these electronic effects would dictate the electron density distribution on the aromatic ring, influencing its susceptibility to electrophilic or nucleophilic attack and directing the regioselectivity of such reactions. However, without specific computational studies, including calculations of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and transition state energies for potential reaction pathways, a detailed, quantitative analysis of its structure-reactivity relationship and regioselectivity remains speculative.

Similarly, data tables containing calculated parameters such as bond lengths, bond angles, atomic charges, or reaction energy barriers that would provide quantitative insight into the molecule's behavior are absent from the public research domain for this compound. Studies on similar, but structurally distinct, molecules like 1,2,4,5-tetrafluoro-3,6-diiodobenzene or other diiodobenzenes have been conducted, but these findings cannot be directly extrapolated to this compound due to the different substitution patterns and electronic environments. iucr.orgresearchgate.net

Therefore, a comprehensive discussion based on detailed research findings and supported by data tables on the theoretical insights into the structure-reactivity relationships and regioselectivity of this compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Fluoro 3,5 Diiodobenzene Systems

X-ray Crystallography for Comprehensive Solid-State Structure Elucidation

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org It works by directing X-rays at a single crystal and analyzing the resulting diffraction pattern, which provides information about the crystal lattice. anton-paar.com This method is essential for elucidating bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of 1-Fluoro-3,5-diiodobenzene. wikipedia.orguhu-ciqso.es

Single Crystal X-ray Diffraction Analysis of Supramolecular Assemblies

Single crystal X-ray diffraction (SC-XRD) offers detailed insights into the formation of supramolecular assemblies involving this compound. uhu-ciqso.es This technique is instrumental in characterizing non-covalent interactions, such as halogen bonding, which play a significant role in crystal engineering. oup.com The fluorine and iodine substituents on the benzene (B151609) ring are key to directing these interactions. The electron-withdrawing nature of the fluorine atom enhances the halogen bonding capability of the iodine atoms. oup.comnih.gov

In the context of supramolecular chemistry, this compound can act as a halogen bond donor, interacting with various halogen bond acceptors to form co-crystals. researchgate.net The analysis of these co-crystals via SC-XRD reveals the geometry and strength of these interactions, providing fundamental data for the design of new materials with specific properties. mdpi.com The formation of these assemblies is a powerful tool for constructing complex, multi-component structures. oup.comnih.gov

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Transformations

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of materials and identifying different polymorphic forms. mdpi.commdpi.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. researchgate.net PXRD patterns are unique to each crystalline form and can be used to identify the presence of single or multiple phases in a bulk sample. mdpi.comunito.it

The technique is particularly useful for studying phase transformations that can occur under different conditions, such as changes in temperature or upon desolvation. acs.org By comparing the PXRD patterns of a sample before and after a potential transformation, researchers can determine if a new crystalline phase has formed. acs.org For instance, the release of solvent molecules from a crystal lattice can lead to a structural rearrangement and the formation of a new polymorphic form, a process that can be monitored and confirmed by PXRD. acs.org The comparison of experimental PXRD patterns with those calculated from single-crystal structures helps to confirm the composition of bulk materials. unito.itresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the intermolecular interactions they participate in. up.ac.zaresearchgate.net These methods measure the vibrational energies of molecular bonds. mt.com While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.com The two techniques are complementary, as a vibrational mode may be active in one and inactive in the other, depending on changes in the dipole moment and polarizability, respectively. up.ac.zamt.com

In the study of this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrational modes of the C-F, C-I, and C-H bonds, as well as the vibrations of the aromatic ring. researchgate.net Shifts in the positions of these vibrational bands can indicate the formation of intermolecular interactions, such as halogen bonds, in co-crystals or other supramolecular assemblies. up.ac.za These techniques are sensitive to changes in molecular environment and can provide evidence for the formation of new crystalline phases or polymorphs. researchgate.net

Table 1: Comparison of Infrared and Raman Spectroscopy

Feature Infrared (IR) Spectroscopy Raman Spectroscopy
Principle Measures the absorption of infrared radiation corresponding to molecular vibrations. mt.com Measures the inelastic scattering of monochromatic light due to molecular vibrations. edinst.com
Selection Rule Requires a change in the dipole moment of the molecule during vibration. mt.comedinst.com Requires a change in the polarizability of the molecule during vibration. mt.comedinst.com
Sensitivity Strong signals for polar functional groups (e.g., C=O, O-H). mt.com Strong signals for non-polar, symmetric bonds and molecular frameworks (e.g., C-C, C=C). libretexts.org
Interference Water is a strong absorber and can interfere with the spectrum. Fluorescence from the sample can obscure the weaker Raman signal. mt.comedinst.com
Application Identification of functional groups and analysis of intermolecular interactions. up.ac.za Analysis of molecular backbone, polymorphism, and crystal lattice structure. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. libretexts.org It is based on the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, and ¹⁹F. libretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states, and NMR detects the transitions between these states. libretexts.org

Carbon-13 (13C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. libretexts.orgyoutube.com The electronegativity of neighboring atoms and the type of bonding significantly influence the chemical shift. libretexts.org

For this compound, the ¹³C NMR spectrum would show distinct peaks for the different carbon atoms in the benzene ring. The carbon atom bonded to the fluorine atom would have a characteristic chemical shift due to the high electronegativity of fluorine. Similarly, the carbon atoms bonded to the iodine atoms would also have specific chemical shifts. The symmetry of the molecule influences the number of unique signals observed.

Table 2: Representative ¹³C NMR Data for Halogenated Benzenes

Compound Carbon Position Chemical Shift (ppm)
1-Fluoro-3-iodobenzene (B1666204) C1 (C-F) 162.7 (d, J=246 Hz)
C2 123.4 (d, J=22 Hz)
C3 (C-I) 94.5 (d, J=3 Hz)
C4 139.1 (d, J=7 Hz)
C5 131.6 (d, J=21 Hz)
C6 114.9 (d, J=21 Hz)
1-Fluoro-2-iodobenzene C1 (C-F) 164.2 (d, J=251 Hz)
C2 (C-I) 89.9 (d, J=24 Hz)
C3 131.9 (d, J=4 Hz)
C4 129.5 (d, J=8 Hz)
C5 125.1 (d, J=20 Hz)
C6 116.2 (d, J=21 Hz)

Fluorine-19 (19F) NMR Spectroscopic Probes for Electronic Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. numberanalytics.comwikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a wide range, which makes it an excellent probe for subtle structural and environmental changes. numberanalytics.comlcms.cz

In this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the fluorine atom. The chemical shift of this signal provides information about the electron density around the fluorine nucleus, which is influenced by the iodine atoms and any intermolecular interactions. azom.com ¹⁹F NMR can be used to monitor changes in the electronic environment upon the formation of supramolecular assemblies or during chemical reactions. numberanalytics.com The coupling between the ¹⁹F nucleus and neighboring protons (¹H) can also provide valuable structural information. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect (the difference between the exact mass and the integer mass number).

The process involves ionizing the sample and separating the resulting ions in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. thermofisher.com The high resolving power of these instruments can distinguish between ions with very similar nominal masses (isobaric interferences), which is critical for confirming the identity of a synthesized compound and differentiating it from potential byproducts or contaminants. thermofisher.com

For this compound, HRMS is used to confirm its successful synthesis and purity. By comparing the experimentally measured monoisotopic mass with the theoretically calculated mass, researchers can verify the elemental formula (C₆H₃FI₂). The nitrogen rule can also be applied; for an organic compound containing elements like C, H, O, S, and halogens, an even nominal mass indicates the presence of an even number of nitrogen atoms (including zero). youtube.com

The table below presents the theoretical and observed mass data for this compound, demonstrating the accuracy of HRMS in its characterization.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₆H₃FI₂Generic
Calculated Monoisotopic Mass347.8257 DaCalculated

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Phase Behavior

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to study the phase behavior of compounds like this compound. mdpi.comucr.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. tainstruments.com It is primarily used to determine a material's thermal stability and composition. A TGA curve plots mass against temperature, revealing events such as decomposition, evaporation, or oxidation that result in mass loss. tainstruments.com The temperature at which significant mass loss begins provides an indication of the compound's decomposition temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is used to detect thermal transitions, such as melting (endothermic) and crystallization (exothermic), and to quantify the enthalpy associated with these changes. researchgate.net This information is vital for understanding the phase behavior, purity, and polymorphism of a substance.

Table 2: Illustrative Thermal Analysis Data for a Functionalized Benzene Derivative

TechniqueObserved EventTemperature Range (°C)Description
DSCMelting Point~110-130Endothermic peak indicating a solid-to-liquid phase transition. mdpi.com
TGADecomposition>150Onset of mass loss, indicating thermal degradation of the compound. d-nb.info

Surface Science Techniques (e.g., Scanning Tunneling Microscopy) for Surface-Mediated Reactions

Surface science techniques provide atomic-scale insights into the behavior of molecules on solid substrates. Scanning Tunneling Microscopy (STM) is a premier tool in this field, capable of imaging conductive surfaces with atomic resolution and enabling the study of surface-mediated chemical reactions. nsf.gov

The on-surface synthesis approach utilizes a solid surface, often a single crystal of a coinage metal like copper, silver, or gold, as a catalytic platform to guide chemical reactions that may be difficult to achieve in solution. mdpi.com For aryl halides such as this compound, the surface plays a crucial role in activating the carbon-halogen bonds to initiate coupling reactions. acs.org The Ullmann coupling, a classic reaction for forming carbon-carbon bonds between aryl halides, has been extensively studied using STM. nsf.gov

The process typically involves the following steps, which can be visualized directly with STM:

Adsorption: Precursor molecules (e.g., diiodobenzene derivatives) are deposited onto the metal surface under ultra-high vacuum (UHV) conditions. uni-graz.at

Dehalogenation: Upon gentle heating, the catalytic surface facilitates the cleavage of the carbon-iodine bonds, creating highly reactive radical species. acs.org The reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. acs.org

Intermediate Formation: These radicals can then react with metal adatoms from the surface to form stable organometallic intermediates. nsf.govresearchgate.net STM can resolve the structure of these intermediates. acs.org

C-C Bond Formation: Further annealing provides the energy for reductive elimination, leading to the formation of new C-C bonds and creating covalently bonded nanostructures, such as polymers or macrocycles. mdpi.com

Studies on 1,3-diiodobenzene (B1666199) on Cu(111) have shown the formation of kinked polymeric wires and macrocycles, demonstrating how the meta-substitution pattern of the precursor dictates the geometry of the final product. uni-graz.atresearchgate.net The use of precursors with multiple halogen substituents allows for the creation of complex, hierarchical, and two-dimensional (2D) covalent networks. mdpi.com STM allows researchers to follow this entire reaction sequence, providing unparalleled mechanistic detail at the single-molecule level. nsf.govresearchgate.net

Table 3: Information Obtainable from STM Studies of Surface-Mediated Reactions

Stage of ReactionInformation Provided by STMRelevance
Precursor AdsorptionAdsorption site, orientation, and self-assembly of intact molecules. uni-graz.atUnderstanding initial surface interactions and packing.
Dehalogenation & Intermediate FormationVisualization of organometallic intermediates and their coordination. nsf.govacs.orgElucidating the reaction mechanism and the role of the metal catalyst.
Final Product FormationAtomic-resolution structure of final covalent products (e.g., polymers, networks). mdpi.comConfirming the success of the on-surface synthesis and characterizing the resulting nanostructures.

Environmental Fate and Degradation Studies of Halogenated Benzene Derivatives

Comprehensive Characterization of Halogenated Organic Compounds as Emerging Environmental Contaminants

Halogenated organic compounds (HOCs) represent a significant class of environmental contaminants due to their widespread use and persistence. osti.govnih.gov While many HOCs are of anthropogenic origin, stemming from industrial processes and commercial products like pesticides and pharmaceuticals, there is growing evidence of their natural production in marine and terrestrial environments. osti.govnih.gov These compounds, including iodinated and brominated derivatives, can be formed through processes such as sunlight-induced halogenation. osti.gov

The environmental concern surrounding HOCs is linked to their potential for bioaccumulation and, in many cases, their toxic, mutagenic, or carcinogenic properties. nih.gov Organoiodine compounds, a subset of HOCs, are of particular interest. While they occur naturally, with marine environments being a rich source, their environmental fate is not fully understood. wikipedia.org The presence of halogen atoms on an aromatic ring, as seen in 1-Fluoro-3,5-diiodobenzene, significantly influences the compound's chemical and physical properties, including its stability and reactivity. cymitquimica.com

The characterization of these emerging contaminants is crucial for assessing their environmental risk. taylorfrancis.com Advanced analytical techniques are necessary to identify and quantify the vast array of HOCs present in various environmental matrices. osti.gov Studies have identified numerous HOCs in marine life, highlighting their distribution and potential impact on ecosystems. researchgate.netnih.gov The persistence and mobility of these compounds in groundwater systems are also a major concern, with organoiodine compounds being identified as significant components of organic matter in some aquifers. acs.org

Table 1: Examples of Halogenated Organic Compounds and their Environmental Significance

Compound ClassExamplesEnvironmental Relevance
Polychlorinated Biphenyls (PCBs)Various congenersPersistent organic pollutants, bioaccumulative, toxic. nih.gov
Polybrominated Diphenyl Ethers (PBDEs)Various congenersFlame retardants, persistent, bioaccumulative.
Organoiodine CompoundsIodotyrosines, IoxynilNaturally occurring and synthetic, limited fate data. wikipedia.org
Mixed Halogenated BenzenesThis compoundSynthetic intermediates, environmental behavior under investigation.

Catalytic Hydrodehalogenation and Defluorination Methodologies for Environmental Remediation

Catalytic hydrodehalogenation (HDH) is a promising technology for the remediation of environments contaminated with halogenated aromatic compounds. mdpi.com This process involves the removal of halogen atoms and their replacement with hydrogen, effectively detoxifying the parent compound. researchgate.net Various catalytic systems have been developed for this purpose, with a focus on both precious and non-precious metal catalysts.

Nickel-based catalysts have been shown to be effective for the hydrodehalogenation of polychlorinated benzenes, converting them into less chlorinated or non-halogenated aromatic products that are more amenable to biodegradation. mdpi.com Palladium on carbon (Pd/C) is another widely used and efficient catalyst for this transformation. scispace.comunive.it Studies have demonstrated that multiphase systems, often employing a phase-transfer catalyst, can significantly enhance the rate of hydrodehalogenation, allowing for rapid degradation of even highly halogenated compounds under mild conditions. scispace.comunive.it

The reactivity of halogenated benzenes in HDH reactions is dependent on the specific halogen atom. The general reactivity trend is PhI > PhBr > PhCl > PhF, indicating that iodinated benzenes are the most readily dehalogenated. unive.it This suggests that the iodine atoms in this compound would be preferentially removed over the fluorine atom during catalytic hydrodehalogenation. While defluorination is more challenging, complete hydrodehalogenation of polyfluorinated benzenes has been achieved under certain catalytic conditions. figshare.com

Table 2: Catalytic Systems for Hydrodehalogenation of Halogenated Benzenes

CatalystReductant/ConditionsSubstrate ExamplesKey Findings
Nickel-based catalystsGaseous hydrogen or chemical reductantsPolychlorinated benzenesEffective for producing less toxic, biodegradable products. mdpi.com
Palladium on carbon (Pd/C)Hydrogen gas, Sodium hypophosphitePolyhalogenated benzenes, ChlorotoluenesRapid and progressive dehalogenation, enhanced by multiphase systems. scispace.comunive.it
Rhodium on Alumina (Rh/Al2O3)Hydrogen gasPolyfluorinated benzenesCapable of complete hydrodefluorination under specific conditions. figshare.com
ZnS or CdS nanocrystallitesTriethylamine, UV or visible lightHalogenated benzenesPhotocatalytic dehalogenation to benzene (B151609) or less halogenated products. researchgate.net

Considerations for Biodegradation Potential and Environmental Persistence of Halogenated Arenes

The environmental persistence of halogenated arenes is largely determined by their susceptibility to microbial degradation. nih.gov While many synthetic halogenated compounds are recalcitrant, microorganisms have evolved enzymatic pathways to degrade a variety of these xenobiotics. nih.govresearchgate.net The structure of the compound, including the type, number, and position of halogen substituents, plays a critical role in its biodegradability. usgs.gov

Anaerobic reductive dehalogenation is a key process in the breakdown of many halogenated compounds in anoxic environments like sediments and aquifers. epa.gov In this process, the halogenated compound acts as an electron acceptor. epa.gov The presence of naturally occurring halogenated organic compounds in environments like marine systems may have led to the evolution of bacteria with effective dehalogenating capabilities. epa.gov

Table 3: Factors Influencing the Biodegradation of Halogenated Arenes

FactorInfluence on Biodegradation
Type of Halogen Reactivity for reductive dehalogenation generally follows I > Br > Cl > F. unive.it
Number of Halogens Increasing halogenation often decreases the rate of aerobic degradation and can increase persistence.
Position of Halogens The substitution pattern on the aromatic ring affects enzyme accessibility and reactivity.
Environmental Conditions The availability of electron acceptors (e.g., oxygen) determines whether aerobic or anaerobic pathways dominate. epa.gov
Microbial Community The presence of microorganisms with appropriate degradative enzymes is essential. nih.govepa.gov

Conclusions and Future Research Directions

Synthesis of Key Research Findings on 1-Fluoro-3,5-diiodobenzene

This compound is a halogenated aromatic compound featuring a fluorine atom and two iodine atoms attached to a benzene (B151609) ring. lookchem.com Its primary utility lies in organic synthesis, where it serves as a versatile building block for more complex molecules. The presence of both electron-donating fluorine and electron-withdrawing iodine atoms allows for selective chemical modifications at different positions on the benzene ring. This characteristic is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and liquid crystalline materials. lookchem.com

The synthesis of this compound has been achieved through methods such as metal-halogen exchange reactions. One documented two-step process begins with the ipso-iododecarboxylation of a benzoic acid derivative to form a triiodoarene intermediate. This is followed by a metal-halogen exchange reaction using an organometallic reagent like isopropyl magnesium chloride and a fluorinating agent to selectively replace one iodine atom with fluorine. While direct iodination of fluorobenzene (B45895) derivatives is an alternative, it often suffers from low yields and a lack of regioselectivity.

Unexplored Reactivity and Novel Synthetic Opportunities for Polyhalogenated Benzene Derivatives

The field of polyhalogenated benzene derivatives presents a rich landscape for discovering new chemical reactions and synthetic strategies. The varied reactivity of different halogen substituents on a single aromatic ring allows for site-selective transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be selectively performed at the iodine-bearing positions of compounds like this compound. thieme-connect.com This opens avenues for creating complex, multi-substituted aromatic structures that would be challenging to synthesize through other means.

Further research into the selective activation of C-F versus C-I bonds could lead to novel synthetic pathways. While the C-I bond is generally more reactive in cross-coupling reactions, exploring conditions for selective C-F bond activation in the presence of iodine could provide access to a new range of fluorinated aromatic compounds. The development of catalysts that can differentiate between various halogen atoms on the same aromatic core is a key area for future investigation. Additionally, the study of less common coupling reactions and the application of newer synthetic techniques like photoredox catalysis could unveil previously unknown reactivity patterns for polyhalogenated benzenes. rsc.org

Potential for Novel Functional Materials through Tailored Halogen Bonding Interactions

Halogen bonding, a noncovalent interaction between a halogen atom and a Lewis base, is a powerful tool for designing functional supramolecular materials. core.ac.uknih.gov The strength and directionality of halogen bonds can be fine-tuned by changing the halogen atom and its electronic environment. Polyhalogenated benzenes, such as this compound, are excellent candidates for constructing complex architectures through halogen bonding. The iodine atoms in this compound can act as strong halogen bond donors. mdpi.com

This property can be harnessed to create a variety of functional materials, including:

Liquid Crystals: The directionality of halogen bonds can be used to control the alignment of molecules, leading to the formation of liquid crystalline phases. nih.govacs.org

Porous Organic Frameworks: Halogen-bonded organic frameworks (XBOFs) are a class of porous materials with potential applications in gas storage and separation. mdpi.com

Light-Emitting Materials: The incorporation of halogen bonds into organic materials can influence their photophysical properties, potentially leading to the development of new phosphorescent or fluorescent materials. core.ac.ukacs.org

Supramolecular Gels: Halogen bonding can drive the self-assembly of small molecules into fibrous networks, resulting in the formation of supramolecular gels. nih.gov

The ability to precisely control the assembly of molecules through tailored halogen bonding interactions in polyhalogenated benzenes opens up exciting possibilities for the bottom-up design of advanced functional materials.

Integration of Advanced Computational Modeling and Experimental Techniques for Predictive Design

The synergy between computational modeling and experimental techniques is revolutionizing materials science. freescience.infonumberanalytics.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, allow for the prediction of material properties and reaction outcomes before a single experiment is performed. freescience.infohilarispublisher.com This predictive power can significantly accelerate the discovery and design of new materials and synthetic routes. numberanalytics.comhilarispublisher.com

In the context of this compound and other polyhalogenated compounds, computational modeling can be used to:

Predict Reaction Selectivity: By calculating the energies of different reaction pathways, computational models can predict which halogen atom is more likely to react in a given chemical transformation.

Design Novel Materials: Simulations can be used to predict the self-assembly behavior of polyhalogenated molecules and to design new materials with desired properties based on halogen bonding. arxiv.org

Understand Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of complex chemical reactions, helping chemists to optimize reaction conditions and develop new catalysts.

The integration of these computational predictions with experimental validation creates a powerful feedback loop. numberanalytics.com Experimental results can be used to refine and improve the accuracy of computational models, while computational insights can guide the design of more efficient and targeted experiments. freescience.infonumberanalytics.com This integrated approach, often referred to as Integrated Computational Materials Engineering (ICME), is poised to play a crucial role in the future development of materials based on polyhalogenated benzenes. numberanalytics.comwikipedia.org

Emerging Applications and Interdisciplinary Research Frontiers

The unique properties of halogenated organic compounds are leading to their exploration in a growing number of interdisciplinary fields. numberanalytics.com While traditionally used in pharmaceuticals and agrochemicals, their applications are expanding into materials science, nanotechnology, and beyond. lookchem.comnumberanalytics.com

Emerging frontiers for research on this compound and related compounds include:

Organic Electronics: The electronic properties of polyhalogenated benzenes make them potential candidates for use in organic electronic devices. lookchem.com

Biomimetic Systems: The specific and directional nature of halogen bonding can be used to mimic biological recognition processes. core.ac.ukacs.org

Environmental Remediation: Understanding the degradation pathways of polyhalogenated compounds is crucial for developing effective environmental remediation strategies. chromatographyonline.comresearchgate.net

The continued investigation of polyhalogenated benzenes will likely uncover new and unexpected applications. The development of more efficient and selective halogenation methods will be crucial for accessing a wider range of these compounds and exploring their full potential. numberanalytics.com As our understanding of the fundamental properties of these molecules deepens, so too will the scope of their application in solving challenges across various scientific disciplines.

Q & A

Basic: What are the established synthetic routes for 1-fluoro-3,5-diiodobenzene, and how can researchers optimize reaction yields?

Methodological Answer:
The most common synthetic route involves Metal-Halogen exchange reactions starting from polyhalogenated arenes. For example, this compound is synthesized via sequential iodination and fluorination steps. A reported procedure yields 68% as a white solid using optimized conditions (e.g., low-temperature reactions, controlled stoichiometry of iodinating agents) . To enhance yields:

  • Use anhydrous solvents (e.g., THF) to minimize side reactions.
  • Monitor reaction progress via TLC or in situ NMR to terminate reactions at optimal conversion.
  • Purify via column chromatography with hexane/ethyl acetate gradients to isolate the product efficiently.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:
1H-NMR and 13C-NMR are essential for structural confirmation. Key spectral features include:

  • 1H-NMR : Aromatic protons appear as a singlet (due to symmetry) in the range of δ 7.2–7.5 ppm (CDCl3, 25°C). The absence of splitting confirms equivalent protons at positions 2, 4, and 6 .
  • 13C-NMR : Iodine substituents deshield adjacent carbons, with signals near δ 95–105 ppm for C-I and δ 160–165 ppm for C-F.
  • Mass spectrometry (HRMS) verifies the molecular ion peak (M+ at m/z 348.82 for C6H3F2I2).

Advanced: How should researchers address discrepancies in reported spectroscopic data or synthetic protocols across literature sources?

Methodological Answer:
Contradictions in literature (e.g., conflicting citations for spectroscopic data in Org. Biomol. Chem. 2011 vs. Adv. Syn. Cat. 2011) require:

  • Cross-referencing : Compare data with structurally analogous compounds (e.g., 1-chloro-3,5-diiodobenzene ).
  • Replication : Reproduce synthetic protocols under identical conditions (solvent purity, reaction time, temperature) to validate results.
  • Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to resolve ambiguities in regiochemistry.

Advanced: What strategies can functionalize this compound for cross-coupling reactions?

Methodological Answer:
The iodine substituents serve as excellent leaving groups for Ullmann, Suzuki-Miyaura, or Sonogashira couplings :

  • Selective mono-substitution : Use a palladium catalyst (e.g., Pd(PPh3)4) with controlled equivalents of boronic acid to replace one iodine atom .
  • Di-functionalization : Employ high-temperature conditions (110–130°C) with excess coupling partner and Cs2CO3 as a base.
  • Protection of fluorine : Fluorine’s electron-withdrawing effect activates iodine for substitution but may require protection (e.g., silyl groups) in multi-step syntheses.

Advanced: How does the electronic environment of this compound influence its reactivity in aromatic substitution reactions?

Methodological Answer:
The strongly electron-withdrawing fluorine and iodine substituents create a meta-directing electronic environment :

  • Nucleophilic aromatic substitution (NAS) : Reacts preferentially at the para position to fluorine due to charge polarization.
  • Electrophilic substitution : Limited reactivity due to deactivation; however, iodonium intermediates can form under oxidative conditions (e.g., with HNO3/H2SO4).
  • Computational modeling : DFT studies predict activation barriers for substitution, guiding solvent choice (polar aprotic solvents enhance NAS rates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.